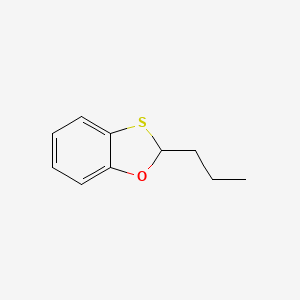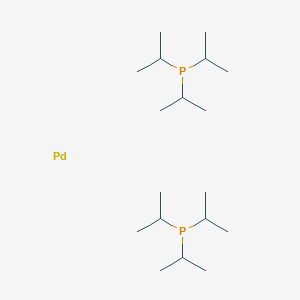
4-(Thiomorpholine-4-sulfonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiomorpholine-4-sulfonyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of a thiomorpholine ring and two sulfonamide groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiomorpholine-4-sulfonyl)benzene-1-sulfonamide typically involves the reaction of thiomorpholine with benzene-1,4-disulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bonds. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of microwave irradiation has also been explored to enhance the reaction rate and yield . The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Thiomorpholine-4-sulfonyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(Thiomorpholine-4-sulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Thiomorpholine-4-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can act as a competitive inhibitor of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide functional group.
Sulfamethazine: Another sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-(Thiomorpholine-4-sulfonyl)benzene-1-sulfonamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to other sulfonamides. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
55657-47-1 |
|---|---|
Fórmula molecular |
C10H14N2O4S3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-thiomorpholin-4-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S3/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H2,11,13,14) |
Clave InChI |
RTQUMDAEJHVOBG-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)

![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)

![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)





![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)

